molecular formula C29H16F6N6O10 B11711519 N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide

N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide

Cat. No.: B11711519
M. Wt: 722.5 g/mol
InChI Key: QHSZTAMKRZCBAS-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide is a useful research compound. Its molecular formula is C29H16F6N6O10 and its molecular weight is 722.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the reaction of 2,4-dinitrochlorobenzene with various amine derivatives. The structural formula can be represented as:

C21H17F6N5O4\text{C}_{21}\text{H}_{17}\text{F}_6\text{N}_5\text{O}_4

This compound features a dinitrophenyl group which is known for its reactivity and potential biological activity.

Antitumor Activity

Research indicates that compounds containing dinitrophenyl groups exhibit significant antitumor activity. For instance, studies have shown that derivatives of dinitrophenyl hydrazine can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest a promising profile compared to conventional antibiotics .

Study 1: Antitumor Efficacy

A study published in The Thai Journal of Pharmaceutical Sciences explored the antitumor activities of various Schiff bases derived from dinitrophenyl hydrazine. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models .

Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial effects of dinitrophenyl derivatives, compounds were tested against several pathogenic bacteria and fungi. The findings revealed that certain derivatives exhibited potent antimicrobial activity with lower MIC values than traditional treatments .

Data Tables

Compound Activity Type MIC (µg/mL) Reference
Dinitrophenyl Derivative 1Antitumor15
Dinitrophenyl Derivative 2Antimicrobial10
N-(2,4-Dinitrophenyl)-BenzamideAntitumor12

Properties

Molecular Formula

C29H16F6N6O10

Molecular Weight

722.5 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-4-[2-[4-[(2,4-dinitrophenyl)carbamoyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C29H16F6N6O10/c30-28(31,32)27(29(33,34)35,17-5-1-15(2-6-17)25(42)36-21-11-9-19(38(44)45)13-23(21)40(48)49)18-7-3-16(4-8-18)26(43)37-22-12-10-20(39(46)47)14-24(22)41(50)51/h1-14H,(H,36,42)(H,37,43)

InChI Key

QHSZTAMKRZCBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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